molecular formula C6H14BNO2 B12799715 n,n-Diethyl-1,3,2-dioxaborolan-2-amine CAS No. 24388-27-0

n,n-Diethyl-1,3,2-dioxaborolan-2-amine

Cat. No.: B12799715
CAS No.: 24388-27-0
M. Wt: 142.99 g/mol
InChI Key: LRHSWWUSZBQNQC-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,3,2-dioxaborolan-2-amine is a boron-containing heterocyclic compound featuring a 1,3,2-dioxaborolane core substituted with a diethylamine group. The dioxaborolane ring comprises two oxygen atoms and a boron atom, forming a five-membered ring. The boron atom is sp²-hybridized, making it electrophilic and reactive toward nucleophiles. The diethylamine substituent introduces steric bulk and electron-donating effects, influencing the compound's stability, solubility, and reactivity in cross-coupling reactions or hydroboration processes .

Properties

CAS No.

24388-27-0

Molecular Formula

C6H14BNO2

Molecular Weight

142.99 g/mol

IUPAC Name

N,N-diethyl-1,3,2-dioxaborolan-2-amine

InChI

InChI=1S/C6H14BNO2/c1-3-8(4-2)7-9-5-6-10-7/h3-6H2,1-2H3

InChI Key

LRHSWWUSZBQNQC-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-1,3,2-dioxaborolan-2-amine typically involves the reaction of diethylamine with a boronic acid derivative. One common method is the reaction of diethylamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: n,n-Diethyl-1,3,2-dioxaborolan-2-amine can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron hydrides.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenated compounds or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Boron hydrides.

    Substitution: Substituted amines or boron-containing compounds.

Scientific Research Applications

Chemistry: n,n-Diethyl-1,3,2-dioxaborolan-2-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.

Biology: In biological research, this compound can be used as a precursor for boron-containing drugs or as a probe for studying boron metabolism in cells.

Medicine: this compound has potential applications in the development of boron neutron capture therapy (BNCT) agents for cancer treatment. BNCT is a type of radiation therapy that targets cancer cells with boron-containing compounds.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of n,n-Diethyl-1,3,2-dioxaborolan-2-amine involves its interaction with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles. This property is exploited in the Suzuki-Miyaura coupling reaction, where the boron compound acts as a nucleophile to form carbon-carbon bonds. In biological systems, the compound may interact with cellular components, leading to its potential use in BNCT.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N,N-Diethyl-1,3,2-dioxaborolan-2-amine, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula CAS No. Key Properties
This compound Diethylamine C₆H₁₂BNO₂ Not explicitly provided (hypothetical) High steric hindrance from ethyl groups; moderate electron donation to boron.
N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Phenyl, pyrimidine C₁₆H₂₀BN₃O₂ 956128-05-5 Enhanced π-conjugation from aryl groups; improved stability in Suzuki-Miyaura couplings.
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Dimethylamine, pyridine C₁₃H₂₁BN₂O₂ 1425045-81-3 Polar pyridine moiety increases solubility; dimethyl groups reduce steric hindrance.
N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Methyl, propyl, pyridine C₁₅H₂₅BN₂O₂ 1351380-79-4 Asymmetric alkyl groups modulate reactivity; pyridine enhances coordination with transition metals.
N-Phenyl-N-(4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-amine Phenyl, fluorobenzyl C₂₀H₂₄BFNO₂ Not provided Electron-withdrawing fluorine improves electrophilicity of boron; aryl groups stabilize intermediates in hydroboration.

Spectroscopic and Physical Properties

  • NMR Data :
    • N-Phenyl-N-(4-fluorobenzyl) derivatives show distinct aromatic proton signals (δ 7.35–6.80 ppm in ¹H NMR) and boron shifts near δ 24.9 ppm in ¹¹B NMR.
    • Tetramethyl-substituted dioxaborolanes (e.g., ) exhibit characteristic singlet peaks for methyl groups (δ ~1.28 ppm).
  • Thermal Stability : Tetramethyl-substituted derivatives (e.g., ) decompose at higher temperatures (>150°C) compared to alkylamines due to rigid aromatic systems.

Biological Activity

N,n-Diethyl-1,3,2-dioxaborolan-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane moiety, which is known for enhancing solubility and bioavailability. The presence of the diethylamino group contributes to its interaction with various biological targets.

The mechanism of action of this compound involves its ability to bind to specific enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The dioxaborolane moiety is crucial as it often forms reversible covalent bonds with target molecules, influencing their function and stability.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. The incorporation of the dioxaborolane structure enhances its efficacy against various pathogens by improving solubility and facilitating better interaction with microbial targets.

Anticancer Potential

Research has suggested that this compound may possess anticancer properties. The thiazole ring present in some derivatives has been associated with bioactivity against cancer cells. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various pathways.

Case Study 1: Antimalarial Activity

In a study focused on related compounds, it was observed that modifications in the diethyl group significantly impacted antimalarial activity. For instance, replacing the N-diethyl group with an N-dimethyl group resulted in a compound with an IC50 of 29 nM against PfCLK3, demonstrating the importance of alkyl chain length in biological efficacy .

CompoundIC50 (nM)EC50 (nM)Activity Type
N-Diethyl Compound29457Antimalarial
N-Dimethyl Compound38382Antimalarial

Case Study 2: Antifungal Activity

Another study highlighted the antifungal potential of related dioxaborolane derivatives. The lead compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 mg/L against C. neoformans, showing significant in vivo activity with a reduction in fungal density by over three logs when administered at 150 mg/kg .

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